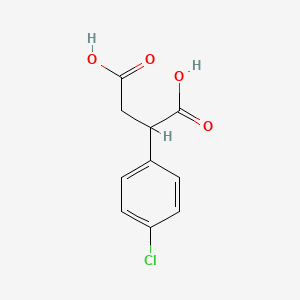
2-(4-Chlorophenyl)succinic acid
Descripción general
Descripción
2-(4-Chlorophenyl)succinic acid is a chemical compound with the molecular formula C10H9ClO4 . It is a derivative of succinic acid, where one of the hydrogen atoms from the methylene group is replaced by a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)succinic acid consists of a succinic acid backbone with a 4-chlorophenyl group attached. The InChI code for this compound is 1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) .Aplicaciones Científicas De Investigación
Microbial Production of Succinic Acid
- Scientific Field : Biochemistry and Microbiology .
- Application Summary : Succinic acid is a valuable organic acid with high commercial value that can be employed in various sectors including food, cosmetics, and chemistry . It can be produced through bacterial fermentation .
- Methods of Application : The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste . Different methods under metabolic engineering are being frequently used for bio-based succinic acid production using representative microorganisms .
- Results or Outcomes : This method provides a sustainable and affordable production of succinic acid .
Carbon Sequestration and Waste Biomass Utilization
- Scientific Field : Environmental Science and Bioengineering .
- Application Summary : Succinic acid, one of the top platform chemicals produced from biomass, is a precursor of various high value-added derivatives . It helps to achieve carbon reduction goals as 1 mol CO2 is assimilated in 1 mol SA biosynthetic route under anaerobic conditions .
- Methods of Application : Methods for enhanced CO2 fixation in SA production and utilization of waste biomass for SA production are reviewed . Bioelectrochemical and bioreactor coupling systems constructed with off-gas reutilization to capture CO2 more efficiently were highlighted .
- Results or Outcomes : This method provides a green biosynthetic method to obtain SA from waste and renewable feedstocks .
Enantioseparation
- Scientific Field : Analytical Chemistry .
- Application Summary : 2-(4-Chlorophenyl)succinic acid was successfully enantioseparated by countercurrent chromatography .
- Methods of Application : Hydroxypropyl-β-cyclodextrin was used as a chiral selector . A two-phase solvent system composed of n-hexane-ethyl acetate-0.1 mol/L phosphate buffer with pH 2.65 (5:5:10, v/v) was selected .
- Results or Outcomes : This method provides a successful enantioseparation of 2-(4-Chlorophenyl)succinic acid .
Synthesis of Water-Soluble Ureide
- Scientific Field : Organic Chemistry .
- Application Summary : A new ureide has been synthesized by acylation of the anticonvulsant and anti-alcohol drug galodif N-[(3-chlorophenyl)(phenyl)methyl]urea with succinic anhydride in the presence of some acids .
- Methods of Application : The synthesis involved acylation of galodif with succinic anhydride . This resulted in a ureide that is soluble in aqueous media .
- Results or Outcomes : The synthesized ureide is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .
Enantioseparation
- Scientific Field : Analytical Chemistry .
- Application Summary : 2-(4-Chlorophenyl)succinic acid was successfully enantioseparated by countercurrent chromatography .
- Methods of Application : Hydroxypropyl-β-cyclodextrin was used as a chiral selector . A two-phase solvent system composed of n-hexane-ethyl acetate-0.1 mol/L phosphate buffer with pH 2.65 (5:5:10, v/v) was selected .
- Results or Outcomes : This method provides a successful enantioseparation of 2-(4-Chlorophenyl)succinic acid .
Synthesis of Water-Soluble Ureide
- Scientific Field : Organic Chemistry .
- Application Summary : A new ureide has been synthesized by acylation of the anticonvulsant and anti-alcohol drug galodif N-[(3-chlorophenyl)(phenyl)methyl]urea with succinic anhydride in the presence of some acids . Unlike galodif which is almost insoluble in water, the synthesized ureide is soluble in aqueous media . It is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .
- Methods of Application : The synthesis involved acylation of galodif with succinic anhydride . This resulted in a ureide that is soluble in aqueous media .
- Results or Outcomes : The synthesized ureide is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFXJIDIVHRKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)succinic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)
![N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide](/img/structure/B2988450.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)
![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)
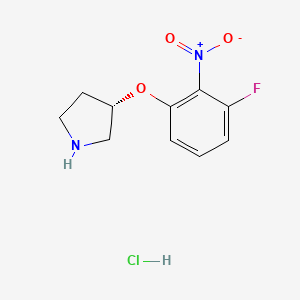
![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)
![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)
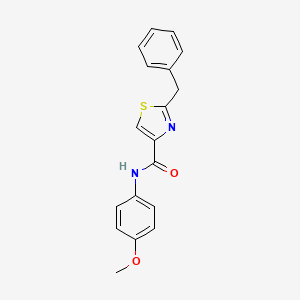
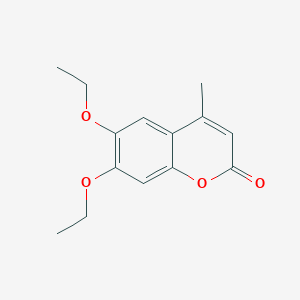
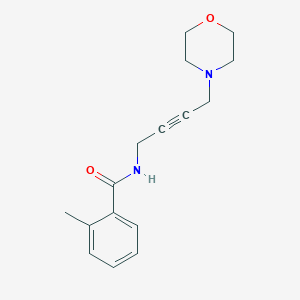
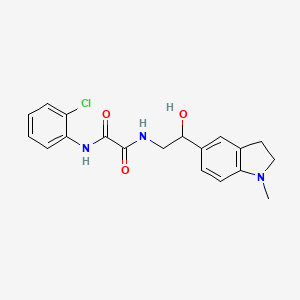
![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)